molecular formula C11H16S B8000066 Ethyl(2-isopropylphenyl)sulfane

Ethyl(2-isopropylphenyl)sulfane

Cat. No.: B8000066
M. Wt: 180.31 g/mol
InChI Key: NQPYUMYYGUDXOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl(2-isopropylphenyl)sulfane is an organosulfur compound with the molecular formula C11H16S It is a member of the sulfane family, characterized by the presence of a sulfur atom bonded to an ethyl group and a 2-isopropylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl(2-isopropylphenyl)sulfane typically involves the reaction of 2-isopropylphenylmagnesium bromide with diethyl disulfide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The general reaction scheme is as follows:

2-isopropylphenylmagnesium bromide+diethyl disulfideThis compound\text{2-isopropylphenylmagnesium bromide} + \text{diethyl disulfide} \rightarrow \text{this compound} 2-isopropylphenylmagnesium bromide+diethyl disulfide→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: Ethyl(2-isopropylphenyl)sulfane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert it back to the corresponding thiol using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions where the ethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding thiols.

    Substitution: Ethyl-substituted derivatives.

Scientific Research Applications

Ethyl(2-isopropylphenyl)sulfane has several applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl(2-isopropylphenyl)sulfane involves its interaction with various molecular targets. In oxidation reactions, the sulfur atom undergoes nucleophilic attack by oxidizing agents, leading to the formation of sulfoxides and sulfones. The compound’s reactivity is influenced by the electronic and steric effects of the isopropyl and ethyl groups.

Comparison with Similar Compounds

Ethyl(2-isopropylphenyl)sulfane can be compared with other sulfane compounds such as:

  • Mthis compound
  • Ethyl(2-methylphenyl)sulfane
  • Ethyl(2-tert-butylphenyl)sulfane

Uniqueness: this compound is unique due to the presence of both ethyl and isopropyl groups, which impart distinct electronic and steric properties

Properties

IUPAC Name

1-ethylsulfanyl-2-propan-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16S/c1-4-12-11-8-6-5-7-10(11)9(2)3/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQPYUMYYGUDXOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.